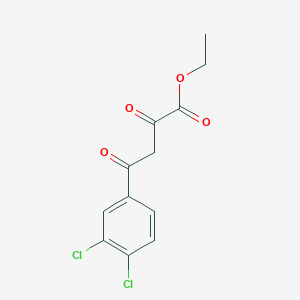

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

描述

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a dioxobutanoate moiety, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 3,4-dichlorophenylacetic acid with ethyl acetoacetate. The reaction is catalyzed by acidic or basic conditions, often using sulfuric acid or sodium ethoxide as catalysts. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of condensation and elimination steps.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized for high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization. The process is designed to minimize by-products and ensure the efficient use of raw materials.

化学反应分析

Types of Reactions: Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups, forming alcohol derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

- Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block for chemists .

Biological Applications

Potential Biological Activities

- Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. These activities are critical for developing new therapeutic agents targeting infectious diseases and inflammatory conditions .

Pharmacological Studies

- The compound has been investigated for its potential as a precursor in pharmaceutical development. Its interactions with biological targets suggest that it could lead to the creation of novel drugs with improved efficacy and safety profiles .

Medical Research

Antiprotozoal Activity

- In studies aimed at identifying new antiprotozoal drugs, derivatives of this compound have shown promise against various protozoan parasites such as Trypanosoma and Leishmania. The structure-activity relationship studies indicate that modifications to this compound can enhance its biological activity while reducing toxicity to mammalian cells .

Metabolic Stability

- Investigations into the metabolic pathways of this compound reveal that it is rapidly metabolized by liver enzymes. Understanding its pharmacokinetics is essential for optimizing its use in drug development .

Industrial Applications

Agrochemical Development

- This compound has applications in the agrochemical industry, where it may be utilized in the formulation of pesticides or herbicides. Its chemical properties make it suitable for developing compounds that can effectively target pests while minimizing environmental impact .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as a therapeutic agent.

-

In Vivo Toxicity Assessment :

- Animal model studies assessed the toxicity profile of this compound. Findings revealed a favorable safety margin at therapeutic doses compared to established drugs, supporting further development for clinical use.

-

Structure-Activity Relationship Analysis :

- Research focused on modifying the dichlorophenyl group to enhance the biological activity of derivatives. The results demonstrated that specific substitutions could significantly improve potency against targeted pathogens while maintaining low toxicity.

作用机制

The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Pathways Involved: It can influence metabolic pathways, including those involved in inflammation and cell proliferation, by acting as an inhibitor or activator of key enzymes.

相似化合物的比较

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate can be compared with similar compounds such as:

Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound is used as a catalyst in Mitsunobu reactions and shares structural similarities with this compound.

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Another similar compound used in catalytic processes, highlighting the versatility of the phenylhydrazinecarboxylate scaffold.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

生物活性

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 289.11 g/mol. The structure features a dioxobutanoate moiety linked to a dichlorophenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic pathways may vary, they often employ standard organic reactions such as esterification or acylation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy comparable to established antibiotics. For instance:

- Antitubercular Activity : In a study evaluating compounds for their antitubercular properties against Mycobacterium tuberculosis (H37RV), derivatives of this compound were found to possess moderate to good activity at concentrations as low as 6.25 mg/ml .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dichlorophenyl group enhances its interaction with microbial targets, potentially disrupting cellular functions or inhibiting vital metabolic pathways.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Study on Antitubercular Activity : A systematic evaluation of various derivatives revealed that modifications in the aryl groups significantly influenced their antitubercular efficacy. Compounds with specific substitutions showed enhanced potency against M. tuberculosis .

- Calcium Channel Inhibition : Research has also explored the potential of this compound as a calcium channel blocker. It was found that certain structural modifications could reduce calcium channel activity while enhancing anti-tubercular properties .

Data Summary

The following table summarizes key findings from studies on this compound and its derivatives:

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in high purity?

- The synthesis likely involves a Claisen condensation between ethyl acetoacetate and a 3,4-dichlorophenyl-containing acyl chloride, followed by oxidation to introduce the second ketone group. Rigorous control of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side products like mono-oxo derivatives . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended. Purity should be confirmed using HPLC with UV detection at 254 nm, as demonstrated for structurally similar β-keto esters .

Q. How can researchers confirm the structural identity of this compound?

- Combine spectroscopic methods:

- NMR : Analyze - and -NMR for characteristic signals (e.g., ethyl ester protons at δ 1.2–1.4 ppm, ketone carbonyls at δ 190–210 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass 274.0163) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of the dichlorophenyl and dioxobutanoate groups, as seen in analogs like Ethyl 4-(2,4-dichlorophenyl) derivatives .

Q. What are the stability and storage requirements for this compound?

- While direct stability data is limited, structurally related β-keto esters are hygroscopic and prone to hydrolysis. Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound?

- Contradictions may arise from tautomerism (enol-keto equilibrium) or impurities. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers in NMR analysis. Cross-validate with computational methods (DFT calculations) to predict and assign spectral peaks . For purity-related discrepancies, employ orthogonal techniques like GC-MS or elemental analysis .

Q. What strategies optimize the compound’s reactivity in nucleophilic or electrophilic reactions?

- The α,β-diketone moiety is highly reactive. For nucleophilic additions (e.g., Grignard reactions), use low temperatures (–78°C) and controlled stoichiometry to avoid over-addition. For electrophilic aromatic substitution on the dichlorophenyl ring, leverage directing effects of chlorine substituents: the 3,4-dichloro group directs incoming electrophiles to the para position relative to the existing substituents .

Q. How can this compound be utilized in medicinal chemistry or materials science?

- Antimicrobial Studies : Screen against bacterial/fungal strains using MIC assays, given the dichlorophenyl group’s known bioactivity .

- Coordination Chemistry : Explore its chelation potential with transition metals (e.g., Cu, Fe) for catalytic applications. The β-diketone structure is a classic ligand in metal-organic frameworks (MOFs) .

Q. Methodological Notes

- Synthetic Optimization : Replace traditional acid chlorides with milder acylating agents (e.g., Weinreb amides) to improve yield and reduce side reactions .

- Analytical Validation : Use - COSY and HSQC NMR experiments to resolve overlapping signals in complex spectra .

- Data Reproducibility : Publish full spectral datasets (e.g., NMR raw files) in supplementary materials to aid cross-lab comparisons, addressing common reproducibility challenges in organochlorine chemistry .

属性

IUPAC Name |

ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKHGIRYXQBVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434274 | |

| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93618-67-8 | |

| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。